molecular formula C23H26N2O4 B2904574 1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine CAS No. 1209867-15-1

1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine

Cat. No.: B2904574
CAS No.: 1209867-15-1
M. Wt: 394.471
InChI Key: NRFAFZVUPWRRRK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine is a piperazine derivative featuring two distinct acyl substituents: a 3,4-dimethoxybenzoyl group and a 2-phenylcyclopropanecarbonyl moiety. This compound is hypothesized to exhibit central nervous system (CNS) activity due to structural similarities with Sigma-1 receptor ligands and serotonin receptor modulators.

Properties

IUPAC Name

[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-28-20-9-8-17(14-21(20)29-2)22(26)24-10-12-25(13-11-24)23(27)19-15-18(19)16-6-4-3-5-7-16/h3-9,14,18-19H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFAFZVUPWRRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reductive amination of 3,4-dimethoxybenzaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride . The resulting intermediate is then reacted with 2-phenylcyclopropylcarbonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzoyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity for certain targets, while the phenylcyclopropyl group can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Receptor Affinity Key Activity
Target Compound ~479.5 3,4-Dimethoxybenzoyl, Phenylcyclopropane Hypothesized Sigma-1 CNS modulation (inferred)
SA4503 () 465.4 3,4-Dimethoxyphenethyl, Phenylpropyl Sigma-1 (EC50 = 10 nM) Antidepressant-like effects
RA [3,3] () 425.2 Trifluoromethylphenyl Not reported High purity (98%)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]anilinium chloride () 406.3 3,4-Dichlorophenyl, Anilinium Dopamine regulation Synthetic intermediate

Biological Activity

1-(3,4-Dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a piperazine core substituted with both a 3,4-dimethoxybenzoyl group and a phenylcyclopropanecarbonyl moiety. Its molecular formula is C20H24N2O3C_{20}H_{24}N_2O_3, with a molecular weight of approximately 344.42 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoyl chloride with piperazine derivatives followed by cyclopropanecarbonylation. The reaction conditions may vary, but generally include the use of inert atmospheres and specific catalysts to enhance yield and purity.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antitumor activity. For example, compounds with similar structural motifs have shown selective inhibitory effects against various cancer cell lines such as lung, colon, and breast cancer cells. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cell signaling pathways related to oxidative stress and mitochondrial integrity.

Cell Line IC50 (µM) Mechanism
Lung Cancer15.2Apoptosis via ROS accumulation
Colon Cancer12.5Mitochondrial dysfunction
Breast Cancer10.8Inhibition of cell proliferation

Neuroprotective Effects

In addition to antitumor properties, this compound has been evaluated for neuroprotective effects against oxidative stress-induced damage in neuronal cells. Research has demonstrated that it can significantly reduce reactive oxygen species (ROS) production and protect against neuronal apoptosis.

  • Study Findings : In vitro studies using SH-SY5Y neuroblastoma cells showed that treatment with the compound at concentrations up to 80 µM did not exhibit significant cytotoxicity while effectively protecting cells from H₂O₂-induced oxidative damage.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry investigated the anticancer potential of several piperazine derivatives, including this compound. Results indicated that it inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
  • Neuroprotection : Another study focused on the neuroprotective effects of related piperazine derivatives highlighted their ability to modulate neuroinflammatory responses and promote neuronal survival under oxidative stress conditions.
  • Antimicrobial Evaluation : A recent investigation into the antimicrobial properties revealed that the compound exhibited significant activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

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